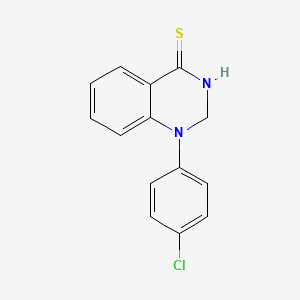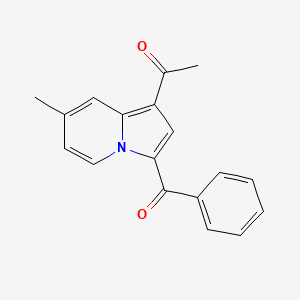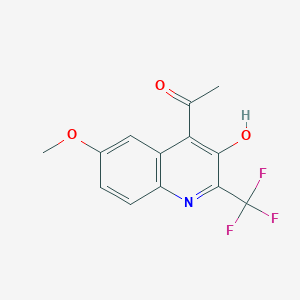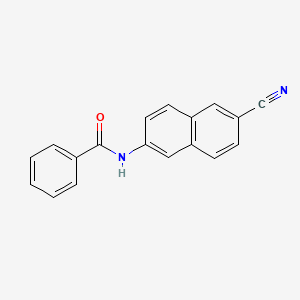
(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be achieved through various methods such as the Fischer indole synthesis.
Fluorination: Introduction of the fluorine atom at the 5-position of the indole ring can be done using electrophilic fluorination reagents.
Amino Acid Derivative Formation: The ethyl 2-amino-2-acetate moiety is introduced through a series of reactions involving esterification and amination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorine atom may enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-Fluoroindole: A simpler fluorinated indole derivative.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
(S)-Ethyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate hydrochloride is unique due to the combination of the ethyl amino acetate moiety and the fluorinated indole ring, which may confer distinct biological and chemical properties compared to other indole derivatives.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C12H14ClFN2O2 |
|---|---|
Molecular Weight |
272.70 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
MYGJZDUJLMKYAO-MERQFXBCSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)F)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CNC2=C1C=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Iodo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11845217.png)
![3,4-dimethyl-1-(4-nitrophenyl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11845225.png)



![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845247.png)
![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)



![N-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11845296.png)

![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
